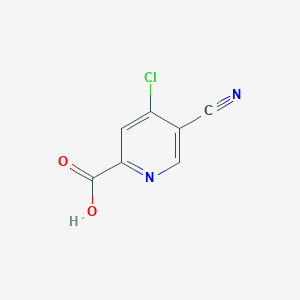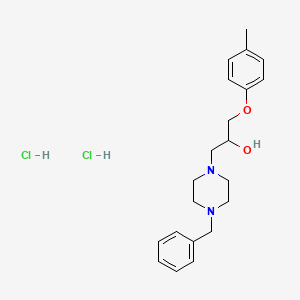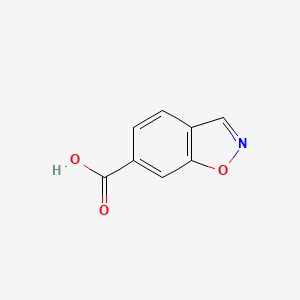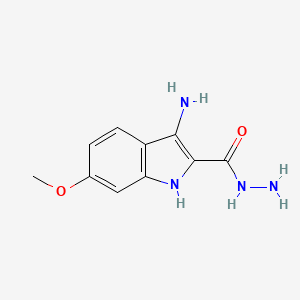
7-Hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one is a useful research compound. Its molecular formula is C24H24F3NO5 and its molecular weight is 463.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Intermediate Compounds :
- The compound is used as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors. Two improved synthesis methods for a related triflate, essential for creating the DNA-PK inhibitor NU7441, have been established, highlighting the importance of judicious use of allyl protecting groups (Rodriguez Aristegui et al., 2006).
- The compound is involved in the versatile synthesis of functionalized dibenzothiophenes, where amino-substituted biphenyls obtained by Suzuki cross-coupling are used to generate dibenzothiophen-4-ylchromenones. These compounds are evaluated as DNA-PK inhibitors, with data indicating possibilities for pharmaceutical property enhancement while retaining potency against DNA-PK (Rodríguez-Arístegui et al., 2011).
Chemical Structure and Properties :
- Detailed studies on a related compound have been conducted, providing insights into its structural and physicochemical properties. Techniques like FTIR, UV-Vis, and NMR were used to analyze the compound, and theoretical methods (HF and DFT) were applied to obtain optimized geometry and harmonic vibrational frequencies. The results contribute to understanding the molecule's structural and electronic characteristics (Priyanka, Srivastava & Katiyar, 2016).
Catalytic Applications :
- Morpholine, a part of the compound's structure, is used as a catalyst in the synthesis of dihydropyrano[c]chromene, showcasing a method that emphasizes reducing the use of potentially toxic materials and aims for simplicity, good yields, and lower costs (Heravi, Zakeri & Mohammadi, 2011).
Eigenschaften
IUPAC Name |
7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)-3-(2,3,5-trimethylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-13-10-14(2)15(3)19(11-13)32-22-20(30)16-4-5-18(29)17(12-28-6-8-31-9-7-28)21(16)33-23(22)24(25,26)27/h4-5,10-11,29H,6-9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEQMEKXBMIWHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)
![3-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2366284.png)

![{6,6-Difluoro-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl}methanamine hydrochloride](/img/structure/B2366286.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2366291.png)

![2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide maleate](/img/structure/B2366297.png)

![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid](/img/structure/B2366300.png)